REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][C:5]2[N:6]([N:8]=[C:9]([CH2:11][OH:12])[N:10]=2)[CH:7]=1.C(OI(C1C=CC=CC=1)OC(=O)C)(=O)C.CC1(C)N([O])C(C)(C)CCC1.CC(OC)(C)C>ClCCl>[Br:1][C:2]1[CH:3]=[N:4][C:5]2[N:6]([N:8]=[C:9]([CH:11]=[O:12])[N:10]=2)[CH:7]=1 |^1:31|
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=2N(C1)N=C(N2)CO
|
Name
|
|
Quantity
|
10.1 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OI(OC(C)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
334 mg
|
Type
|
reactant
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After reaction at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
FILTRATION
|
Details
|
the product, filtration
|
Type
|
CUSTOM
|
Details
|
by drying the product by vacuum oven overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (2% MeOH in CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=2N(C1)N=C(N2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |